3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system consisting of two pyridine rings connected through adjacent carbon atoms, with a chlorine atom attached to the third position. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents to form the desired naphthyridine core . The reaction conditions often include the use of catalysts such as montmorillonite K10 and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with different substitution patterns and biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and its distinct reactivity compared to 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the third position allows for targeted modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQJGLYZUNTGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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